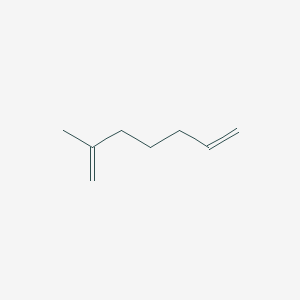

2-methylhepta-1,6-diene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methylhepta-1,6-diene is an organic compound with the molecular formula C8H14. It is a hydrocarbon that features two double bonds and a methyl group attached to a heptadiene chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-methylhepta-1,6-diene can be synthesized through several methods. One common approach involves the reaction of isobutylene with an aliphatic or cycloaliphatic 1,5-diene containing at least six carbon atoms in the presence of a catalyst system containing activated rhenium oxide deposited on alumina and a tetra(lower alkyl)metal compound . The reaction conditions typically include elevated temperatures and controlled atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-methylhepta-1,6-diene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of the double bonds can produce saturated hydrocarbons.

Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Organic Chemistry

2-Methylhepta-1,6-diene serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various reactions that can lead to the formation of more intricate compounds.

Key Reactions:

- Diels-Alder Reactions: The compound can participate in Diels-Alder reactions to form cyclohexene derivatives, which are important in the synthesis of natural products and pharmaceuticals.

- Allylic Substitution Reactions: The presence of double bonds makes it amenable to allylic substitution, facilitating the introduction of functional groups essential for further transformations.

Polymer Chemistry

The compound is also utilized in the production of polymers. Its diene functionality enables it to undergo polymerization processes that yield various materials with desirable properties.

Applications in Polymerization:

- Synthesis of Polyisoprene: this compound can be used to synthesize polyisoprene, a key component in rubber production.

- Production of Copolymers: It can copolymerize with other monomers to create materials with tailored properties for specific applications, such as improved elasticity or thermal stability.

Medicinal Chemistry

Recent studies have indicated potential applications of this compound in medicinal chemistry. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Case Studies:

- Antimicrobial Activity: Research has shown that certain derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties: Some synthesized compounds based on this diene have demonstrated anti-inflammatory effects in preliminary studies, suggesting potential use in treating inflammatory diseases.

Flavoring and Fragrance Industry

The compound is also explored for its sensory properties. As a flavoring agent or fragrance component, it contributes to the aromatic profile of various products.

Applications:

- Food Industry: Used as a flavor enhancer due to its pleasant aroma.

- Cosmetics: Incorporated into perfumes and personal care products for its fragrance.

Environmental Applications

Research is ongoing into the use of this compound in green chemistry approaches. Its potential as a bio-based chemical means it could replace more toxic substances in various industrial processes.

Green Chemistry Initiatives:

- Development of sustainable synthesis methods that utilize renewable resources.

- Exploration of its role in biodegradable materials.

Wirkmechanismus

The mechanism of action of 2-methylhepta-1,6-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-1,6-heptadiene

- 1,6-Heptadiene

- 6-Methyl-1,5-heptadiene

- 2,5-Heptadiene

Uniqueness

2-methylhepta-1,6-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group. This structure imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Eigenschaften

IUPAC Name |

2-methylhepta-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNYHQZMMREQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015947 |

Source

|

| Record name | 2-methylhepta-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13643-06-6 |

Source

|

| Record name | 2-methylhepta-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.